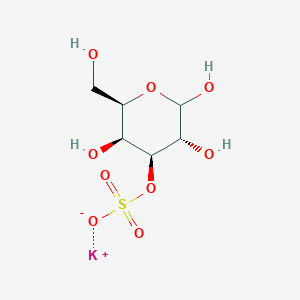
D-Galactose-3-sulfate potassium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Galactose-3-sulfate potassium salt: is a sulfated monosaccharide derivative of D-galactose. It is a white crystalline powder that is soluble in water. This compound is often used in biochemical research due to its unique properties and its role in various biological processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of D-Galactose-3-sulfate potassium salt typically involves the sulfation of D-galactose. This can be achieved by reacting D-galactose with sulfur trioxide-pyridine complex in a suitable solvent such as dimethylformamide (DMF) under controlled temperature conditions. The reaction is followed by neutralization with potassium hydroxide to yield the potassium salt form.
Industrial Production Methods: Industrial production of this compound may involve similar sulfation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as crystallization and filtration are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: D-Galactose-3-sulfate potassium salt can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the galactose moiety can be oxidized to form aldehydes or carboxylic acids.
Reduction: The sulfate group can be reduced to form the corresponding alcohol.
Substitution: The sulfate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Products include D-galacturonic acid or D-galactose aldehyde.
Reduction: Products include D-galactose-3-alcohol.
Substitution: Products vary depending on the nucleophile used, such as D-galactose-3-amine or D-galactose-3-thiol.
Wissenschaftliche Forschungsanwendungen
Chemistry: D-Galactose-3-sulfate potassium salt is used as a building block in the synthesis of more complex carbohydrates and glycoconjugates. It is also used in the study of carbohydrate chemistry and enzymatic reactions involving sulfated sugars.
Biology: In biological research, this compound is used to study the role of sulfated sugars in cellular processes, including cell signaling, adhesion, and recognition. It is also used in the investigation of glycosaminoglycans and their interactions with proteins.
Medicine: this compound has potential therapeutic applications due to its involvement in biological processes. It is studied for its role in anti-inflammatory and anti-coagulant activities. Additionally, it is used in the development of drug delivery systems and biomaterials.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an additive in various formulations. It is also used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of D-Galactose-3-sulfate potassium salt involves its interaction with specific molecular targets, such as proteins and enzymes. The sulfate group can form electrostatic interactions with positively charged amino acid residues, influencing protein function and stability. Additionally, the galactose moiety can participate in hydrogen bonding and hydrophobic interactions, further modulating biological activity.
Vergleich Mit ähnlichen Verbindungen
- D-Galactose-4-sulfate potassium salt
- D-Galactose-6-sulfate potassium salt
- D-Glucose-3-sulfate potassium salt
Comparison: D-Galactose-3-sulfate potassium salt is unique due to the position of the sulfate group on the third carbon of the galactose molecule. This positional isomerism can lead to differences in biological activity and interactions with other molecules. For example, D-Galactose-4-sulfate potassium salt has the sulfate group on the fourth carbon, which may result in different binding affinities and biological effects.
Eigenschaften
Molekularformel |
C6H11KO9S |
|---|---|
Molekulargewicht |
298.31 g/mol |
IUPAC-Name |
potassium;[(3R,4S,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl] sulfate |
InChI |
InChI=1S/C6H12O9S.K/c7-1-2-3(8)5(15-16(11,12)13)4(9)6(10)14-2;/h2-10H,1H2,(H,11,12,13);/q;+1/p-1/t2-,3+,4-,5+,6?;/m1./s1 |
InChI-Schlüssel |
YYLQORAZYJZBAX-REPBKKGHSA-M |
Isomerische SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)O)OS(=O)(=O)[O-])O)O.[K+] |
Kanonische SMILES |
C(C1C(C(C(C(O1)O)O)OS(=O)(=O)[O-])O)O.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-2-methoxyphenyl]-3-ethoxypropanoate](/img/structure/B13867978.png)


![Methyl [2-(bromomethyl)-5-(methyloxy)phenyl]acetate](/img/structure/B13867985.png)
![4-chloro-6-cyclohexyl-2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13868002.png)

![Tert-butyl-[3-(2,6-dichloroquinazolin-4-yl)phenoxy]-dimethylsilane](/img/structure/B13868014.png)
![N-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl]-N-ethylacetamide](/img/structure/B13868019.png)

![Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-fluorobenzoate](/img/structure/B13868024.png)
![N-[2-(7-hydroxy-2-oxochromen-4-yl)butyl]-N-prop-2-enylcarbamate](/img/structure/B13868028.png)
